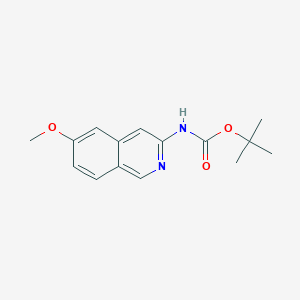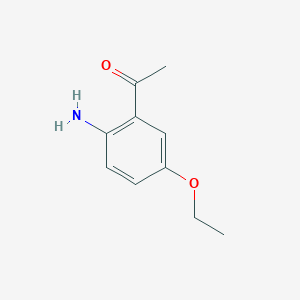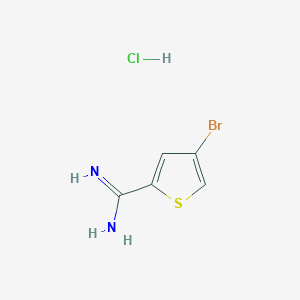
4-Bromothiophene-2-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromothiophene-2-carboximidamide hydrochloride is a chemical compound with significant importance in various fields of scientific research. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 4-position and a carboximidamide group at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiophene-2-carboximidamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-bromothiophene-2-carboxaldehyde.
Formation of Carboximidamide: The carboxaldehyde group is converted to a carboximidamide group through a reaction with an appropriate amine under acidic conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromothiophene-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azidothiophene-2-carboximidamide.
Applications De Recherche Scientifique
4-Bromothiophene-2-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic properties, such as conductive polymers.
Mécanisme D'action
The mechanism of action of 4-Bromothiophene-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
4-Bromothiophene-2-carboxaldehyde: A precursor in the synthesis of 4-Bromothiophene-2-carboximidamide hydrochloride.
4-Chlorothiophene-2-carboximidamide: Similar structure but with a chlorine atom instead of bromine.
2-Aminothiophene: Lacks the bromine atom and carboximidamide group but shares the thiophene core.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the carboximidamide group, which confer specific reactivity and biological activity. Its hydrochloride salt form further enhances its solubility and stability, making it more versatile for various applications.
Propriétés
Formule moléculaire |
C5H6BrClN2S |
|---|---|
Poids moléculaire |
241.54 g/mol |
Nom IUPAC |
4-bromothiophene-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H5BrN2S.ClH/c6-3-1-4(5(7)8)9-2-3;/h1-2H,(H3,7,8);1H |
Clé InChI |
OPRWJACNTONMSE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1Br)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


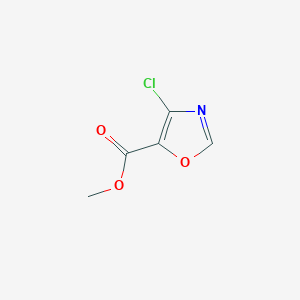
![4,5-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13650887.png)

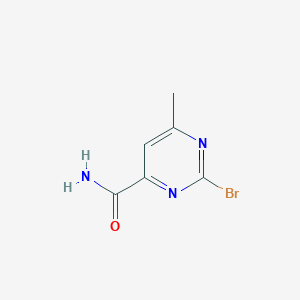

![3-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13650921.png)
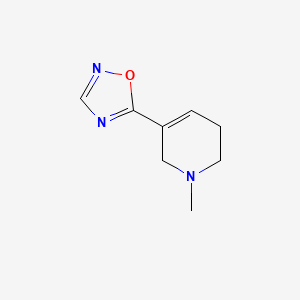
![Ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13650928.png)
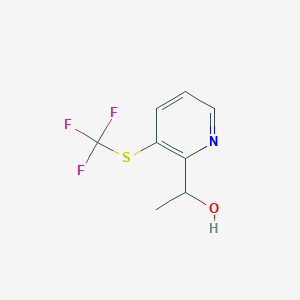
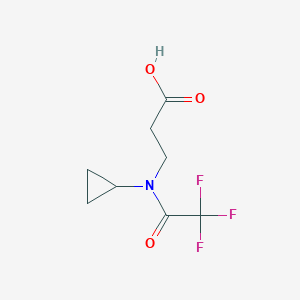
![(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13650938.png)
![Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl-](/img/structure/B13650948.png)
